

A Comparative Guide to the ¹H NMR Spectrum of 2-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Hydroxy-5-methylbenzaldehyde	
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For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation and verification of molecular structures. This guide provides a detailed interpretation of the ¹H NMR spectrum of **2-Hydroxy-5-methylbenzaldehyde** and compares it with structurally related isomers to highlight the diagnostic value of chemical shifts and coupling patterns in substituted aromatic systems.

Interpreting the ¹H NMR Spectrum of 2-Hydroxy-5-methylbenzaldehyde

The ¹H NMR spectrum of **2-Hydroxy-5-methylbenzaldehyde** provides a unique fingerprint of its molecular structure. The position (chemical shift), splitting pattern (multiplicity), and integral value of each signal correspond to a specific proton or group of equivalent protons within the molecule.

In a typical deuterated chloroform (CDCl₃) solvent, the spectrum exhibits five distinct signals:

- Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.8-10.0 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group.
- Phenolic Proton (-OH): A broad singlet that can appear over a wide chemical shift range, often between δ 5-12 ppm. Its position and broadness are influenced by hydrogen bonding,



concentration, and the presence of water.

- Aromatic Protons (Ar-H): The three protons on the benzene ring are non-equivalent and give rise to three distinct signals in the aromatic region (δ 6.8-7.5 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the hydroxyl, methyl, and aldehyde substituents.
- Methyl Protons (-CH₃): A sharp singlet in the upfield region, typically around δ 2.3 ppm, corresponding to the three equivalent protons of the methyl group.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for **2-Hydroxy-5-methylbenzaldehyde** and selected isomers. This comparison underscores how the relative positions of substituents on the benzene ring influence the chemical environment of the protons, leading to distinct and predictable spectral differences.



Compound	Solvent	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Hydroxy-5- methylbenzal dehyde	CDCl₃	-CHO	~9.85	S	-
-OH	~10.9	S	-	_	
H-3	~6.90	d	~8.5	_	
H-4	~7.25	dd	~8.5, ~2.0	_	
H-6	~7.20	d	~2.0	_	
-СН₃	~2.30	S	-	_	
Salicylaldehy de	CDCl₃	-CHO	9.89	s	-
-OH	11.01	S	-		
H-3	6.99	d	8.4	_	
H-4	7.52	t	7.7	_	
H-5	6.92	t	7.5	_	
H-6	7.45	dd	7.7, 1.6	_	
3-Hydroxy-5- methylbenzal dehyde	CDCl₃	-CHO	9.89	S	-
-OH	6.22	br s	-		
H-2	7.21-7.25	m	-	_	
H-4	6.91-7.00	m	-	_	
H-6	7.15-7.20	m	-	_	
-СНз	2.39	S	-	_	



4-Hydroxy-3- methylbenzal dehyde	CDCl3	-CHO	9.73	s -
-OH	8.46	br s	-	
H-2	7.61	S	-	_
H-5	7.55	d	8.0	_
H-6	6.89	d	8.5	_
-СНз	2.23	S	-	_

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the specific experimental conditions.

Experimental Protocols

Sample Preparation for ¹H NMR Spectroscopy

A standard protocol for preparing an aromatic aldehyde sample for ¹H NMR analysis is as follows:

- Sample Weighing: Accurately weigh 5-10 mg of the solid aromatic aldehyde sample into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
- Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.



 Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added to the solvent or the prepared sample. TMS is often used as a reference signal at 0 ppm.

Data Acquisition

The prepared sample is placed in the NMR spectrometer, and the data is acquired using a standard one-dimensional proton pulse program. Key acquisition parameters to consider include:

- Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) provide better signal dispersion and resolution.
- Number of Scans: A sufficient number of scans (typically 8 to 64) are averaged to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: A delay time between pulses (typically 1-5 seconds) is set to allow for full relaxation of the protons, which is crucial for accurate integration and quantitative analysis.
- Pulse Angle: A flip angle of 30-45 degrees is commonly used for routine qualitative and quantitative experiments.

Data Processing

The raw free induction decay (FID) signal is processed through a Fourier transform to generate the frequency-domain NMR spectrum. Standard processing steps include:

- Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
- Referencing: The chemical shift axis is calibrated by setting the residual solvent peak or the internal standard peak to its known chemical shift value.

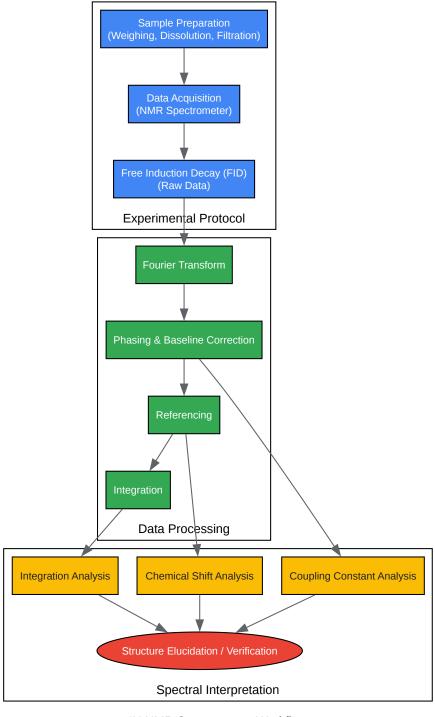


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• Integration: The area under each peak is integrated to determine the relative ratio of the protons giving rise to each signal.

Visualizing Molecular Structure and Experimental Workflow





¹H NMR Spectroscopy Workflow

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 To cite this document: BenchChem. [A Comparative Guide to the ¹H NMR Spectrum of 2-Hydroxy-5-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329341#interpreting-the-1h-nmr-spectrum-of-2hydroxy-5-methylbenzaldehyde]

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